molecular formula C12H8F2N2O B14609386 N,N-Bis(3-fluorophenyl)nitrous amide CAS No. 60253-43-2

N,N-Bis(3-fluorophenyl)nitrous amide

Cat. No.: B14609386
CAS No.: 60253-43-2
M. Wt: 234.20 g/mol
InChI Key: OINZLBILCCBMHW-UHFFFAOYSA-N
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Description

N,N-Bis(3-fluorophenyl)nitrous amide is a nitrous amide derivative featuring two 3-fluorophenyl groups attached to a central nitrogen atom. Nitrous amides are characterized by the presence of a nitroso (–N=O) group and are studied for their diverse applications, including biochemical research, surfactants, and materials science. The fluorine substituents on the aromatic rings likely enhance electron-withdrawing effects, influencing reactivity, solubility, and stability compared to non-fluorinated analogs .

Properties

CAS No.

60253-43-2

Molecular Formula

C12H8F2N2O

Molecular Weight

234.20 g/mol

IUPAC Name

N,N-bis(3-fluorophenyl)nitrous amide

InChI

InChI=1S/C12H8F2N2O/c13-9-3-1-5-11(7-9)16(15-17)12-6-2-4-10(14)8-12/h1-8H

InChI Key

OINZLBILCCBMHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N(C2=CC(=CC=C2)F)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(3-fluorophenyl)nitrous amide can be synthesized through the reaction of N-monosubstituted carboxamides with nitrosyl cation, which is generated from nitrous acid in the presence of strong acids . The reaction involves a nucleophilic attack by the carboxamide on the nitrosyl cation, followed by the elimination of a proton to form the nitrosamide .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(3-fluorophenyl)nitrous amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids for oxidation, reducing agents such as hydrogen or metal hydrides for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amines, and substituted amides. These products can be further utilized in various chemical processes or as intermediates in the synthesis of more complex compounds.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on nitrous amides significantly affect their physical and chemical behavior. Below is a comparison with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Physical State Key Properties Reference
N,N-Bis(3-fluorophenyl)nitrous amide Two 3-fluorophenyl groups ~278.25 (estimated) Solid (likely) High aromaticity, moderate solubility
N-(3-fluorophenyl)-N-methylnitrous amide One 3-fluorophenyl, one methyl 183.17 Not reported Lower molecular weight, higher volatility
N,N-Bis(3,5,5-trimethylhexyl)nitrous amide Two aliphatic chains Not reported Liquid Soluble in organic solvents, BP: 112°C
N,N-Bis(4-hydroxybutyl)nitrous amide Two 4-hydroxybutyl groups 190.24 Solid Hydrophilic, potential for H-bonding

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The fluorophenyl groups in the target compound likely confer higher thermal stability and lower solubility in polar solvents compared to aliphatic analogs like N,N-Bis(3,5,5-trimethylhexyl)nitrous amide, which is a liquid with a boiling point of 112°C .

Reactivity Differences :

  • The fluorophenyl groups in the target compound may reduce nucleophilicity at the nitrogen center compared to alkyl-substituted nitrous amides, altering reaction pathways in substitution or addition reactions.

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